molecular formula C17H21N7O2 B12242036 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine

Cat. No.: B12242036
M. Wt: 355.4 g/mol
InChI Key: QBHVVWBQVYKGQO-UHFFFAOYSA-N
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Description

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of multiple nitrogen-containing rings suggests it may interact with biological targets in a specific manner, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine involves multiple steps, typically starting with the construction of the imidazo[1,2-b]pyridazine core. This can be achieved through condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The triazole and piperidine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential interactions with biological targets make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its unique structure suggests potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen-containing rings allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine apart is the combination of these heterocyclic structures within a single molecule. This unique arrangement allows for a diverse range of interactions with biological targets, potentially leading to novel therapeutic effects.

Properties

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone

InChI

InChI=1S/C17H21N7O2/c1-11-12(2)24-14(20-11)3-4-15(22-24)26-9-13-5-7-23(8-6-13)17(25)16-18-10-19-21-16/h3-4,10,13H,5-9H2,1-2H3,(H,18,19,21)

InChI Key

QBHVVWBQVYKGQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NC=NN4)C

Origin of Product

United States

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